molecular formula C14H19FN4 B14868157 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine

1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine

Cat. No.: B14868157
M. Wt: 262.33 g/mol
InChI Key: DJPSUVLIZMXXIQ-UHFFFAOYSA-N
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Description

1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a diazepane ring, a fluorine atom, and a methyl group attached to the imidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Mechanism of Action

The mechanism of action of 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the diazepane ring, fluorine atom, and imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19FN4

Molecular Weight

262.33 g/mol

IUPAC Name

1-(1,4-diazepan-1-ylmethyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C14H19FN4/c1-11-17-13(10-18-7-3-5-16-6-9-18)14-12(15)4-2-8-19(11)14/h2,4,8,16H,3,5-7,9-10H2,1H3

InChI Key

DJPSUVLIZMXXIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)CN3CCCNCC3

Origin of Product

United States

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